

What is the origin and synthesis of Rubreserine?

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Compound of Interest

Compound Name: *Rubreserine*

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An In-depth Technical Guide to the Origin and Synthesis of **Rubreserine**

Introduction

Rubreserine is a distinctive red-colored o-quinone compound that has garnered significant interest in biochemical and pharmaceutical research.^[1] It is not a naturally occurring alkaloid but rather a derivative of physostigmine, an indole alkaloid extracted from the Calabar bean (*Physostigma venenosum*).^{[1][2]} This guide provides a comprehensive overview of the origin of **rubreserine**, its chemical synthesis, and its mechanism of action, with a focus on its role as an inhibitor of folate biosynthesis.

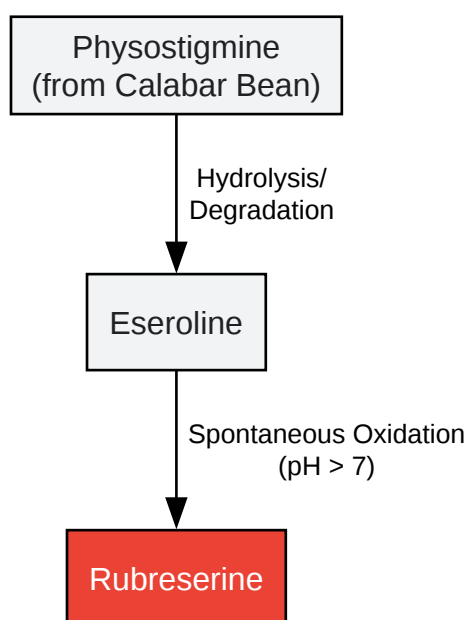
Origin of Rubreserine

The genesis of **rubreserine** is a multi-step process originating from the natural compound physostigmine (also known as eserine).

- **Physostigmine:** The parent compound, physostigmine, is an alkaloid found in the Calabar bean, a plant native to Western Africa.^[1]
- **Eseroline Formation:** Physostigmine undergoes hydrolysis, leading to the degradation and formation of eseroline.^{[1][3]}
- **Rubreserine Formation:** Eseroline is then oxidized to form **rubreserine**. This oxidation process is spontaneous and is significantly accelerated in alkaline conditions (pH > 7).^{[1][4]}

The presence of two carbonyl functions on the aromatic ring, which are absent in eseroline, is the key structural difference and the source of **rubreserine**'s biological activity.[5]

The transformation from the colorless eseroline to the dark red **rubreserine** is a notable color reaction.[1]



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Figure 1: Origin pathway of **Rubreserine** from Physostigmine.

Chemical and Physical Properties

Rubreserine is chemically identified as (3a*S*,8a*R*)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-*b*]indole-5,6-dione.[6] Its key properties are summarized in the table below.

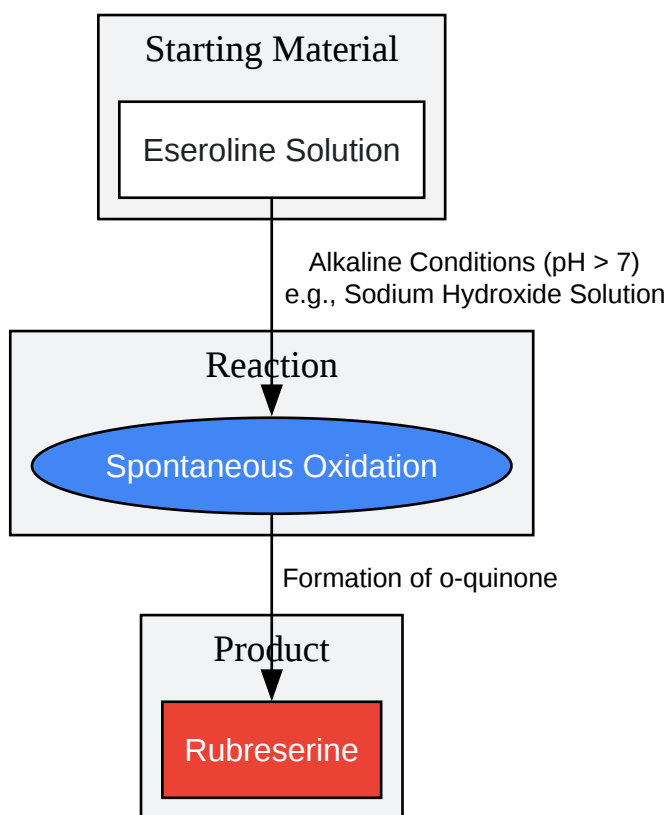
Property	Value
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₂ [1][6]
Molecular Weight	232.28 g/mol [6][7]
CAS Number	18455-27-1[6]
Appearance	Dark red crystals[1]
Melting Point	152 °C[6]
Boiling Point	359.5 ± 42.0 °C (Predicted)[6]
Density	1.27 ± 0.1 g/cm ³ (Predicted)[6]
pKa	8.50 ± 0.40 (Predicted)[6]
Solubility	Soluble in DMSO[1]

Synthesis of Rubreserine

The primary and most direct method for synthesizing **rubreserine** is through the oxidation of its immediate precursor, eseroline.

Synthesis Principle

The synthesis is based on the spontaneous oxidation of eseroline in an alkaline environment. The o-quinone structure of **rubreserine** is formed through this oxidative process.[1] The reaction is efficient, with a conversion rate exceeding 90% under optimal conditions.[1] While eseroline itself is commercially available, it can also be prepared from physostigmine.



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Figure 2: General workflow for the synthesis of **Rubreserine**.

Experimental Protocol: Oxidation of Eseroline

This protocol is a composite based on established principles of **rubreserine** formation.^{[1][2][8]}

Materials:

- Eseroline
- Sodium hydroxide (NaOH) or a suitable buffer solution (e.g., phosphate buffer)
- Distilled water
- Organic solvent for extraction (e.g., dichloromethane or chloroform)
- Drying agent (e.g., anhydrous sodium sulfate)

- High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy equipment for analysis.

Procedure:

- **Preparation of Alkaline Solution:** Prepare a buffered solution with a pH greater than 7. A dilute solution of sodium hydroxide can also be used.
- **Dissolution of Eseroline:** Dissolve a known quantity of eseroline in the alkaline solution. Eseroline is commercially available.
- **Oxidation Reaction:** Allow the reaction to proceed at room temperature. The solution will gradually develop a red color, indicating the formation of **rubreserine**.^[1] The reaction is spontaneous but may be monitored over time for completion.
- **Monitoring the Reaction:** The progress of the conversion can be monitored using analytical techniques such as HPLC to track the disappearance of the eseroline peak and the appearance of the **rubreserine** peak.
- **Extraction (Optional):** Once the reaction is complete (as determined by HPLC, >90% conversion), the **rubreserine** can be extracted from the aqueous solution using an appropriate organic solvent.
- **Purification:** The organic extracts can be combined, dried over an anhydrous drying agent, and the solvent evaporated to yield crude **rubreserine**. Further purification can be achieved by crystallization to obtain dark red crystals.^[1]
- **Analysis and Characterization:** The identity and purity of the synthesized **rubreserine** should be confirmed using NMR spectroscopy and mass spectrometry.

Biological Activity and Signaling Pathway

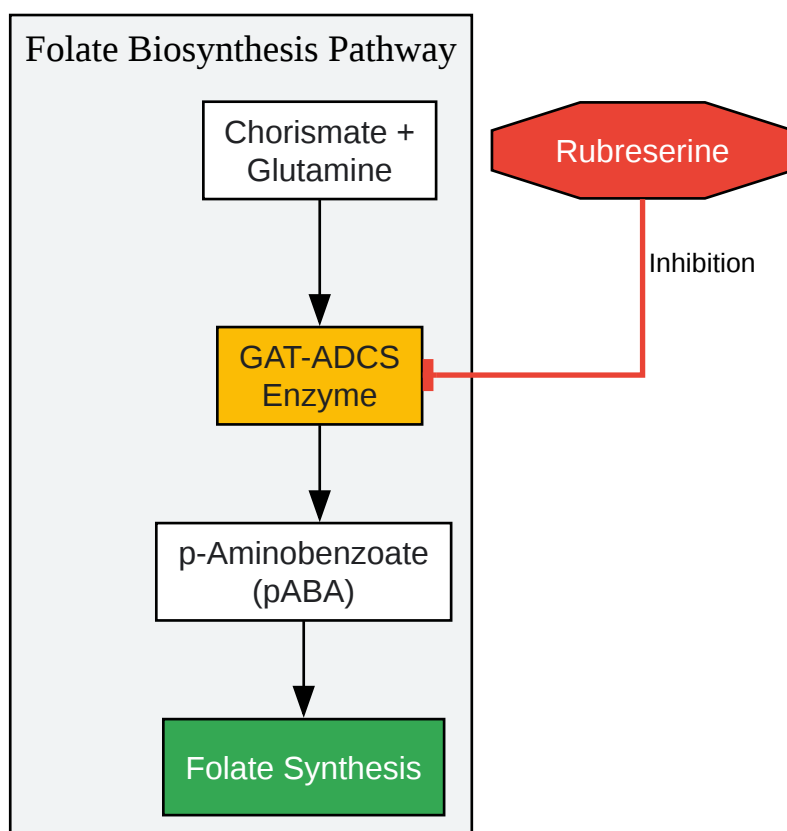
Rubreserine's primary biological significance lies in its ability to inhibit the biosynthesis of folates.^[9]

Mechanism of Action

Rubreserine targets and inhibits the bifunctional enzyme Glutamine amidotransferase-aminodeoxychorismate synthase (GAT-ADCS).^{[1][2]} This enzyme is crucial for the synthesis of p-aminobenzoate (pABA), an essential precursor for folate biosynthesis in certain eukaryotes like plants and Apicomplexan parasites (e.g., *Toxoplasma gondii* and *Plasmodium falciparum*).^{[4][9]}

The key points of its mechanism are:

- **Rubreserine** specifically inhibits the glutamine amidotransferase (GAT) domain of the enzyme.^{[1][9]}
- This inhibition blocks the conversion of chorismate and glutamine into aminodeoxychorismate, thereby depleting the pool of pABA.^[1]
- The resulting folate deficiency disrupts essential cellular processes, leading to the inhibition of growth in susceptible organisms.^[9]
- The o-quinone structure, with its two carbonyl groups, is essential for this inhibitory activity; eseroline, which lacks these groups, shows no such effect.^{[1][2]}



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Figure 3: Inhibition of the Folate pathway by **Rubreserine**.

Quantitative Biological Data

The inhibitory effects of **rubreserine** have been quantified against various organisms.

Target	IC ₅₀ Value	Notes
Plant GAT-ADCS	~8 μ M[9]	Apparent IC ₅₀ for glutamine amidotransferase activity.
<i>Arabidopsis thaliana</i>	65 μ M[9]	Growth inhibition.
<i>Toxoplasma gondii</i>	20 μ M[9]	Growth inhibition.
<i>Plasmodium falciparum</i>	1 μ M[9]	Growth inhibition.

The growth inhibition in Arabidopsis and Toxoplasma can be reversed by the addition of pABA or 5-formyltetrahydrofolate, confirming that **rubreserine**'s effect at these concentrations is specific to the folate biosynthesis pathway.[9]

Conclusion

Rubreserine, an oxidation product of the physostigmine derivative eseroline, is a potent inhibitor of the GAT-ADCS enzyme. Its synthesis is straightforward, relying on the spontaneous oxidation of eseroline in alkaline conditions. The well-defined mechanism of action, targeting a crucial step in folate biosynthesis, makes **rubreserine** and its chemical structure a valuable lead for the development of novel antiparasitic agents, particularly against toxoplasmosis and malaria.[9]

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